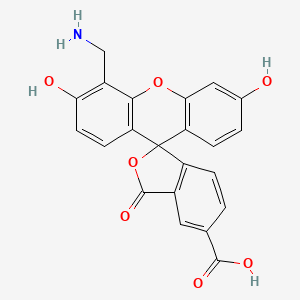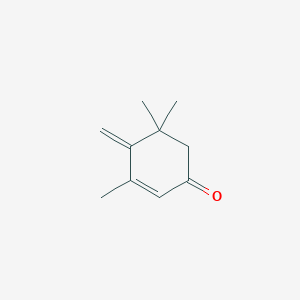
(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexa-4,6-diene ring substituted with carboxy, tert-butyl, and dihydroxy groups, and is stabilized as a potassium salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexa-4,6-diene ring: This can be achieved through Diels-Alder reactions involving appropriate dienes and dienophiles.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Carboxylation: The carboxyl group is typically introduced via carboxylation reactions using carbon dioxide under high pressure.
Formation of the potassium salt: The final step involves neutralizing the compound with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors for carboxylation, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or alkanes using hydrogenation or metal hydrides.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
(2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-1-Carboxy-4-propyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt
- (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt
- (2R,3S)-1-Carboxy-4-methyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt
Uniqueness
The uniqueness of (2R,3S)-1-Carboxy-4-tert-butyl-2,3-dihydroxycyclohexa-4,6-diene, potassium salt lies in its tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl substituents.
Propriétés
Numéro CAS |
205639-92-5 |
|---|---|
Formule moléculaire |
C11H15O4- |
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
(5S,6R)-4-tert-butyl-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)7-5-4-6(10(14)15)8(12)9(7)13/h4-5,8-9,12-13H,1-3H3,(H,14,15)/p-1/t8-,9+/m1/s1 |
Clé InChI |
BHVDNSFXALRISF-BDAKNGLRSA-M |
SMILES |
CC(C)(C)C1=CC=C(C(C1O)O)C(=O)[O-].[K+] |
SMILES isomérique |
CC(C)(C)C1=CC=C([C@H]([C@H]1O)O)C(=O)[O-] |
SMILES canonique |
CC(C)(C)C1=CC=C(C(C1O)O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3342341.png)

![3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid](/img/structure/B3342355.png)
![N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline](/img/structure/B3342366.png)

![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342374.png)


![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)



![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)
